molecular formula C20H24N2O3S B2483349 2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 300712-64-5

2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2483349
CAS No.: 300712-64-5
M. Wt: 372.48
InChI Key: KHCXJRIOUPJGCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the use of boronic esters in their synthesis . Protodeboronation of pinacol boronic esters is a common method used in organic synthesis .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of related benzamido compounds has been explored for their potential biological activities, such as inhibitors for trypanosomal glyceraldehyde phosphate dehydrogenase, which could lead to new treatments for diseases like sleeping sickness (Calenbergh et al., 1994).
  • Studies on platinum-catalyzed hydroamination of olefins with carboxamides demonstrate the utility of these reactions in organic synthesis, potentially offering pathways to synthesize analogues of "2-(4-Butoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" (Wang and Widenhoefer, 2004).

Material Science and Polymer Chemistry

  • Research into ortho-linked polyamides based on bis(ether-carboxylic acid) highlights the synthesis and properties of polymers with potential applications in flexible electronics and materials science, relevant to the structural motifs present in "this compound" (Hsiao et al., 2000).

Antimicrobial and Antiproliferative Research

  • A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides underscores the antimicrobial potential of compounds with similar structural features (Talupur et al., 2021).
  • Investigation into the design and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptors suggests applications in cancer therapy for related compounds (Youssef et al., 2020).

Anti-Inflammatory and Enzyme Inhibition

  • The inhibition of cell adhesion molecules by benzo[b]thiophene-2-carboxamides points to potential anti-inflammatory applications, which could be relevant for analogues of the compound (Boschelli et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound indicates that it may be harmful if swallowed and may cause skin irritation . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2-[(4-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-3-12-25-14-10-8-13(9-11-14)19(24)22-20-17(18(21)23)15-6-4-5-7-16(15)26-20/h8-11H,2-7,12H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCXJRIOUPJGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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